molecular formula C17H12Br2N2O3 B1680244 7-((2-(3,5-Dibromo-4-hydroxyphenyl)ethyl)amino)-5,8-quinolinedione

7-((2-(3,5-Dibromo-4-hydroxyphenyl)ethyl)amino)-5,8-quinolinedione

Cat. No. B1680244
M. Wt: 452.1 g/mol
InChI Key: OHPHDPYJEHZGDE-UHFFFAOYSA-N
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Description

NSC668394 is a potent inhibitor of the phosphorylation of ezrin at threonine 567. Ezrin is a multifunctional protein that connects the actin cytoskeleton to the extracellular matrix through transmembrane proteins. The inhibition of ezrin phosphorylation by NSC668394 has been shown to prevent tumor metastasis, making it a valuable compound in cancer research .

Preparation Methods

NSC668394, also known as 7-(3,5-dibromo-4-hydroxyphenethylamino)quinoline-5,8-dione, is synthesized through a series of chemical reactions involving the introduction of bromine atoms and the formation of a quinoline structure. The synthetic route typically involves the following steps:

Chemical Reactions Analysis

NSC668394 undergoes several types of chemical reactions, including:

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Major products formed from these reactions include various quinoline derivatives and substituted phenethylamines .

Scientific Research Applications

NSC668394 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:

Mechanism of Action

NSC668394 exerts its effects by binding directly to ezrin and inhibiting its phosphorylation at threonine 567. This inhibition disrupts the interaction between ezrin and the actin cytoskeleton, thereby impeding cell migration and invasion. The compound primarily targets the protein kinase C iota-mediated phosphorylation pathway, which is crucial for the metastatic behavior of cancer cells .

properties

Molecular Formula

C17H12Br2N2O3

Molecular Weight

452.1 g/mol

IUPAC Name

7-[2-(3,5-dibromo-4-hydroxyphenyl)ethylamino]quinoline-5,8-dione

InChI

InChI=1S/C17H12Br2N2O3/c18-11-6-9(7-12(19)16(11)23)3-5-20-13-8-14(22)10-2-1-4-21-15(10)17(13)24/h1-2,4,6-8,20,23H,3,5H2

InChI Key

OHPHDPYJEHZGDE-UHFFFAOYSA-N

SMILES

C1=CC2=C(C(=O)C(=CC2=O)NCCC3=CC(=C(C(=C3)Br)O)Br)N=C1

Canonical SMILES

C1=CC2=C(C(=O)C(=CC2=O)NCCC3=CC(=C(C(=C3)Br)O)Br)N=C1

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

NSC-668394;  NSC 668394;  NSC668394; 

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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7-((2-(3,5-Dibromo-4-hydroxyphenyl)ethyl)amino)-5,8-quinolinedione
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7-((2-(3,5-Dibromo-4-hydroxyphenyl)ethyl)amino)-5,8-quinolinedione
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7-((2-(3,5-Dibromo-4-hydroxyphenyl)ethyl)amino)-5,8-quinolinedione
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7-((2-(3,5-Dibromo-4-hydroxyphenyl)ethyl)amino)-5,8-quinolinedione
Reactant of Route 5
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7-((2-(3,5-Dibromo-4-hydroxyphenyl)ethyl)amino)-5,8-quinolinedione
Reactant of Route 6
7-((2-(3,5-Dibromo-4-hydroxyphenyl)ethyl)amino)-5,8-quinolinedione

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